2,6-Di-tert-butyl-3-methylpyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
122980-64-7 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2,6-ditert-butyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C13H22N2O/c1-12(2,3)9-8-10(16)15(7)11(14-9)13(4,5)6/h8H,1-7H3 |
InChI Key |
IIPOAZMXHFRZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=N1)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented.
- It likely interacts with enzymes or receptors due to its structural features.
- Further research is needed to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2,6-Di-tert-butyl-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bulky tert-butyl groups at positions 2 and 6 of the pyrimidine ring, which significantly influence its interaction with biological targets. This article reviews the biological activities associated with this compound, focusing on receptor binding affinities, therapeutic potentials, and relevant case studies.
Structural Features
The molecular structure of this compound is shown below:
This structure features:
- Two tert-butyl groups at positions 2 and 6
- A methyl group at position 3
- A carbonyl group at position 4
Receptor Binding Affinity
Research indicates that the substitution pattern on the pyrimidine ring significantly affects binding affinities to various receptors. Notably, studies have shown that the introduction of bulky substituents like tert-butyl groups can modulate the selectivity and potency of compounds at dopamine receptors (D2R and D3R) and other targets.
| Compound | Receptor | Binding Affinity (K_i) | Selectivity |
|---|---|---|---|
| This compound | D3R | 19 nM | Moderate |
| Another variant (tert-butyl at 2-position) | D3R | 4.2 nM | High (D2R/D3R ratio = 122) |
The compound exhibits moderate affinity for D3 receptors with a K_i value of approximately 19 nM. Comparatively, other derivatives with different substituents showed enhanced selectivity and potency, indicating that further modifications could yield more effective compounds .
Antioxidant Activity
Antioxidant properties have been explored for various pyrimidine derivatives. While specific data on the antioxidant activity of this compound is limited, related compounds have demonstrated significant radical scavenging activities in assays like DPPH, suggesting potential for further investigation in this area .
Therapeutic Applications
The biological activity of this compound suggests potential applications in several therapeutic areas:
- Neurological Disorders : Due to its interaction with dopamine receptors, it may be explored for conditions like Parkinson's disease or schizophrenia.
- Antioxidant Therapy : Given the promising antioxidant activities observed in similar compounds, there is potential for use in oxidative stress-related conditions.
Case Studies
- Dopamine Receptor Studies : A study highlighted that modifications at the 2 and 6 positions of the pyrimidine ring led to significant differences in binding affinities to D2R and D3R. The introduction of tert-butyl groups was shown to enhance selectivity towards D3R over D2R .
- Antioxidant Evaluation : Research on related pyrimidine derivatives indicated that structural modifications significantly affected their antioxidant capacities. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Q & A
Q. What are the validated synthetic routes for 2,6-Di-tert-butyl-3-methylpyrimidin-4(3H)-one, and how can researchers optimize yield and purity?
The synthesis of this compound typically involves multi-step pyrimidine ring formation, with tert-butyl and methyl groups introduced via nucleophilic substitution or condensation reactions. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) can install bulky substituents, as seen in analogous pyrimidine syntheses . Optimization requires monitoring reaction intermediates using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of tert-butylating agents (e.g., tert-butyl chloride). Post-synthesis, recrystallization in ethanol/water mixtures improves purity, while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assign signals for tert-butyl groups (δ ~1.3 ppm in 1H; δ ~29 ppm in 13C) and the pyrimidinone ring (δ ~6.5–8.5 ppm for aromatic protons) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by area normalization) .
- Mass spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected at m/z 279.2) and fragmentation patterns to verify substituent positions .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
The compound is sensitive to moisture and oxidation due to its pyrimidinone core. Stability studies show degradation rates increase at >25°C or in acidic/basic conditions. Store under inert gas (argon) at –20°C in amber vials. For aqueous experiments, use freshly prepared solutions with stabilizers like 0.1% ascorbic acid to prevent radical-mediated decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic or photochemical applications?
The tert-butyl groups sterically shield the pyrimidinone ring, directing reactivity to the 4-position. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) reveal a low-energy LUMO at the carbonyl group, making it susceptible to nucleophilic attack. In photochemical reactions, UV irradiation (λ = 300–400 nm) generates singlet oxygen, enabling [4+2] cycloadditions with dienes—a pathway validated via quenching experiments with sodium azide .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent DMSO concentration). Apply comparative analysis frameworks:
- Normalize data using Z-score transformations to account for inter-experimental variability.
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .
- Replicate studies under standardized OECD guidelines (e.g., fixed DMSO ≤0.1% v/v) .
Q. What advanced computational models predict the compound’s interactions with enzymatic targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with enzymes like cytochrome P450. Parameterize the compound’s force field using CHARMM36, and validate docking poses against X-ray crystallography data (PDB: 4DQI). Key interactions include hydrogen bonding between the pyrimidinone carbonyl and catalytic serine residues .
Q. How does the compound’s electronic structure influence its performance in supramolecular assemblies?
Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry reveal a HOMO energy of –6.2 eV, suitable for electron transport in organic semiconductors. In self-assembled monolayers (SAMs), tert-butyl groups enhance solubility in nonpolar solvents, while the planar pyrimidinone core facilitates π-π stacking—confirmed by atomic force microscopy (AFM) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
